N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1-methyl group.
Tetrazole Formation: The tetrazole ring is formed by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and tetrazole derivatives.
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: Used in the development of therapeutic agents for various diseases.
Biological Studies: Employed in studying enzyme inhibition, receptor binding, and other biological processes.
Chemical Research: Utilized in the synthesis of novel compounds and materials.
Industrial Applications: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. The tetrazole ring enhances the compound’s binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methylamine
- 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid
- 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to its combination of benzimidazole and tetrazole moieties, which confer distinct biological activities and chemical properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C20H21N7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H21N7O/c1-13(2)27-24-19(23-25-27)14-8-10-15(11-9-14)20(28)21-12-18-22-16-6-4-5-7-17(16)26(18)3/h4-11,13H,12H2,1-3H3,(H,21,28) |
InChI Key |
CVBZDSBBXHVOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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